

# Navigating Relebactam Susceptibility Assays: A Technical Support Guide

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## Compound of Interest

Compound Name: *Relebactam sodium*

Cat. No.: *B3322652*

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Relebactam susceptibility assays. Unexpected results can arise from various factors, from procedural deviations to specific resistance mechanisms in the tested organisms. This center aims to provide clear, actionable solutions to common challenges.

## Frequently Asked Questions (FAQs)

**Q1:** Why are my Imipenem/Relebactam MIC values higher than expected for Enterobacterales?

**A1:** Several factors can lead to elevated Minimum Inhibitory Concentration (MIC) values. Consider the following possibilities:

- Presence of Metallo- $\beta$ -lactamases (MBLs) or Oxacillinases (OXA-type carbapenemases): Relebactam does not inhibit Class B (MBLs like NDM, VIM, IMP) or Class D (like OXA-48) carbapenemases.<sup>[1][2]</sup> If the isolate possesses these enzymes, Imipenem will be hydrolyzed, leading to elevated MICs.
- Issues with Permeability: Some resistance mechanisms involve altered permeability of the bacterial outer membrane, preventing Imipenem from reaching its target penicillin-binding proteins (PBPs).<sup>[1][3]</sup>

- **Incorrect Relebactam Concentration:** Broth microdilution (BMD) and agar dilution methods require a fixed concentration of Relebactam at 4 µg/mL.[1][4] Inaccurate preparation of this fixed concentration can lead to erroneous results.
- **Organism-Specific Intrinsic Resistance:** Members of the Morganellaceae family (*Proteus* spp., *Providencia* spp., and *Morganella* spp.) often exhibit high Imipenem MICs due to mechanisms independent of carbapenemase production, such as permeability issues. Relebactam offers no additional benefit against these organisms.[1][2]

Q2: I'm observing a susceptible result for a known carbapenemase-producing organism. Is this possible?

A2: Yes, this is an expected outcome if the organism produces a carbapenemase that is inhibited by Relebactam. Relebactam is a diazabicyclooctane β-lactamase inhibitor that effectively neutralizes Class A (e.g., KPC, SHV, TEM) and Class C (e.g., AmpC) β-lactamases.[1] By inhibiting these enzymes, Relebactam restores the activity of Imipenem against the bacterial isolate.[1][5]

Q3: My disk diffusion and broth microdilution (BMD) results for Imipenem/Relebactam are discordant. What should I do?

A3: Discrepancies between testing methods can occur. It is recommended to rely on the MIC value obtained from a reference method like broth microdilution. The Clinical and Laboratory Standards Institute (CLSI) suggests that for certain zone diameters in disk diffusion, a confirmatory MIC test should be performed.[1] For instance, zones of 20 to 22 mm for Enterobacterales should be confirmed with an MIC method.[1] Factors such as inoculum preparation, media quality, and incubation conditions can influence disk diffusion results.[6]

Q4: Can I test Imipenem alone and infer the susceptibility to Imipenem/Relebactam?

A4: This is only reasonable for organisms outside of Enterobacterales and *P. aeruginosa*. For these other organisms where Imipenem has established interpretive criteria, the addition of Relebactam does not confer additional activity.[1] However, for Enterobacterales and *P. aeruginosa*, especially those resistant to Imipenem, testing with the combination is necessary to determine if Relebactam's inhibition of β-lactamases restores susceptibility.[1]

## Troubleshooting Guide

### Issue 1: Unexpected Resistance in *Pseudomonas aeruginosa*

Potential Cause	Troubleshooting Steps
Presence of Metallo- $\beta$ -lactamases (MBLs)	Perform molecular testing for MBL genes (e.g., blaVIM, blaIMP, blaNDM). Relebactam is not active against these enzymes. <a href="#">[1]</a>
Expression of GES Carbapenemase	Some Guiana extended-spectrum (GES) carbapenemases are not effectively inhibited by Relebactam. <a href="#">[1]</a> <a href="#">[7]</a>
Efflux Pump Overexpression	While Imipenem and Relebactam are not typically susceptible to efflux in <i>P. aeruginosa</i> , mutations in efflux pump regulators can contribute to resistance. <a href="#">[1]</a> <a href="#">[3]</a>
OprD Porin Loss	Loss or mutation of the OprD porin is a common mechanism of Imipenem resistance in <i>P. aeruginosa</i> . While Relebactam can overcome some $\beta$ -lactamase-mediated resistance, it cannot compensate for the lack of drug entry into the cell. <a href="#">[7]</a>

### Issue 2: Variability in MIC Results Between Runs

Potential Cause	Troubleshooting Steps
Inoculum Preparation	Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs.
Media and Reagent Quality	Use fresh, quality-controlled Mueller-Hinton broth/agar. Verify the potency of Imipenem and the concentration of the Relebactam solution. Store reagents according to the manufacturer's instructions.
Incubation Conditions	Incubate plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient atmosphere. <sup>[8]</sup> Deviations in temperature or incubation time can affect bacterial growth and MIC results.
Reading of Results	For gradient strips, read the MIC at 100% inhibition. For values falling between standard two-fold dilutions, round up to the next highest standard dilution. <sup>[8]</sup>

## Quantitative Data Summary

The addition of Relebactam can significantly lower the Imipenem MIC for susceptible organisms. The following table summarizes the impact of Relebactam on Imipenem activity against global surveillance isolates (2018-2020).

Organism Group	Imipenem Alone MIC50/MIC90 ( $\mu\text{g/mL}$ )	Imipenem/Relebactam MIC50/MIC90 ( $\mu\text{g/mL}$ )	% Susceptibility (Imipenem Alone)	% Susceptibility (Imipenem/Relebactam)
P. aeruginosa	2 / 32	0.5 / 4	63.8%	87.0%
Enterobacterales	0.25 / 1	$\leq 0.12$ / 0.5	91.8%	96.6%

Data adapted from the SMART global surveillance program (2018-2020) as reported in Hilbert et al., 2023.[\[9\]](#)[\[10\]](#)

## Experimental Protocols

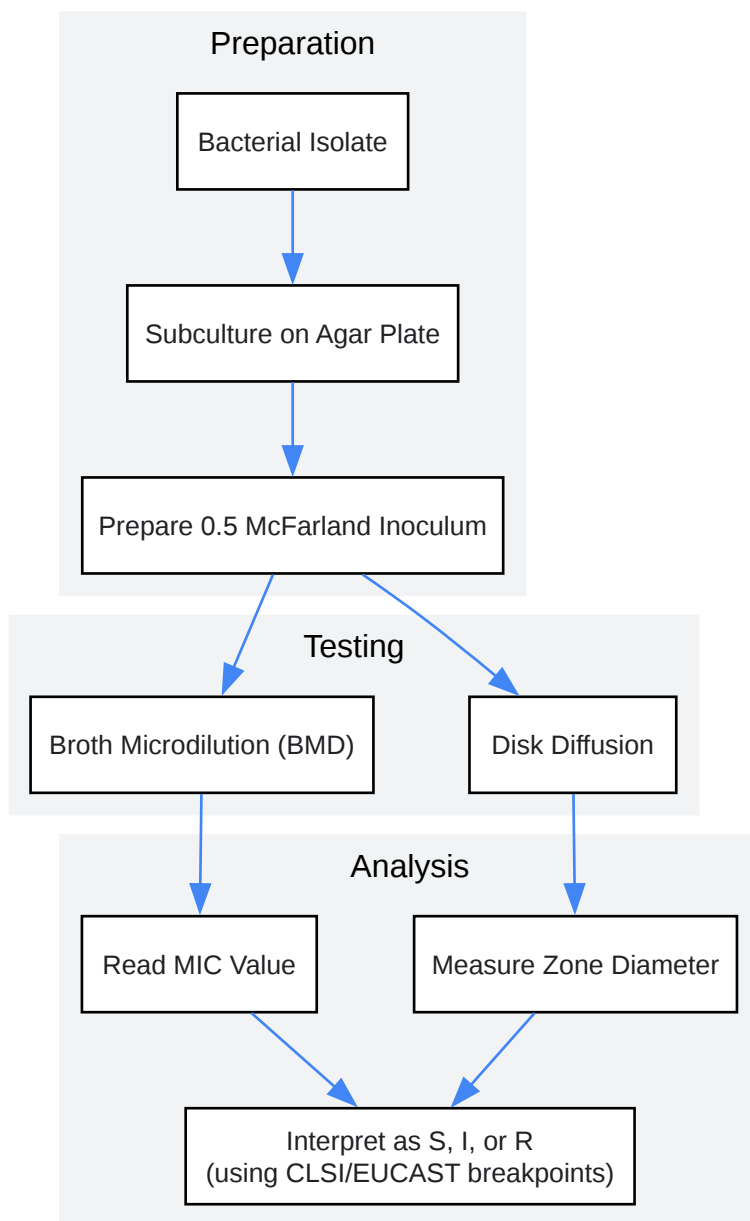
### Broth Microdilution (BMD) for Imipenem/Relebactam MIC

This protocol is based on CLSI guidelines.

- **Prepare Inoculum:** From a fresh (18-24 hour) culture, suspend colonies in saline to match a 0.5 McFarland turbidity standard.
- **Dilute Inoculum:** Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- **Prepare Antibiotic Dilutions:** Prepare serial two-fold dilutions of Imipenem in CAMHB.
- **Add Relebactam:** Add Relebactam to each well containing the Imipenem dilutions to achieve a final fixed concentration of 4 µg/mL.
- **Inoculate Plate:** Dispense the diluted bacterial suspension into each well of the microdilution plate.
- **Incubation:** Cover the plate and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of Imipenem (in the presence of 4 µg/mL Relebactam) that completely inhibits visible growth.

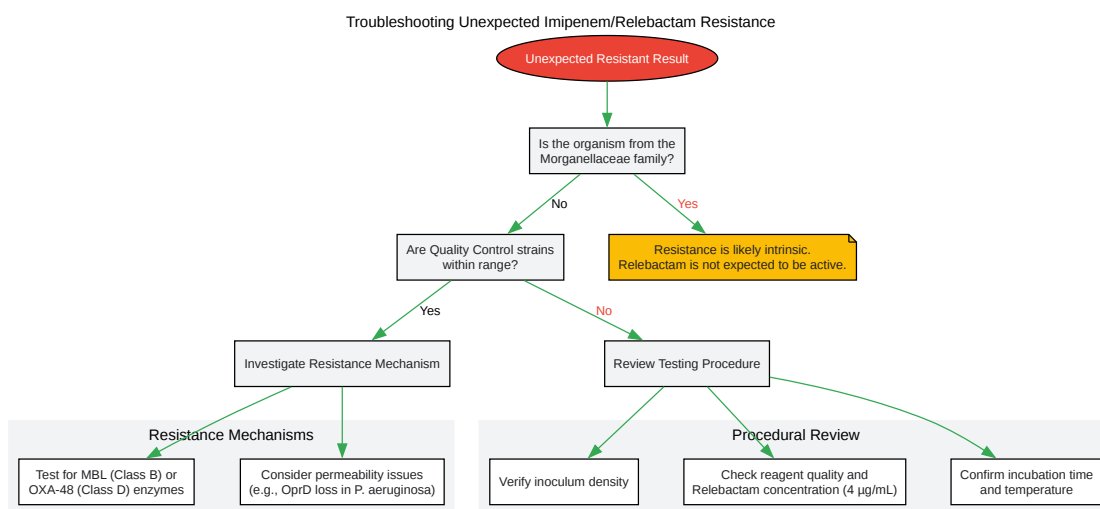
## Visualizations

## Imipenem/Relebactam Susceptibility Testing Workflow



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Caption: Workflow for Imipenem/Relebactam susceptibility testing.



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Caption: Logic for troubleshooting unexpected resistance.

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